

Application of 2,5-Deoxyfructosazine-¹³C₄ in Tobacco Smoke Analysis

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Compound of Interest

Compound Name: 2,5-Deoxyfructosazine-13C4

Cat. No.: B565450

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Application Note

Introduction

2,5-Deoxyfructosazine (2,5-DOF) is a pyrazine derivative formed through the Maillard reaction between reducing sugars and amino acids, a common process occurring during the curing and combustion of tobacco.[1] As a component of tobacco smoke, 2,5-DOF is of interest to researchers and drug development professionals for its potential sensory impact and biological activities. Accurate quantification of 2,5-DOF in the complex matrix of tobacco smoke is crucial for understanding its formation, delivery, and potential physiological effects. Isotope dilution mass spectrometry is the gold standard for quantitative analysis in complex matrices, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2][3] 2,5-Deoxyfructosazine-¹³C₄ is a stable isotope-labeled internal standard designed for the precise quantification of 2,5-DOF in tobacco smoke and other complex samples using this technique.

Analyte Information

- Analyte: 2,5-Deoxyfructosazine (2,5-DOF)
- CAS Number: 17460-13-8[4]
- Molecular Formula: C₁₂H₂₀N₂O₇[4]

- Molecular Weight: 304.3 g/mol [4]
- Internal Standard: 2,5-Deoxyfructosazine- $^{13}\text{C}_4$
- CAS Number: 1246815-27-9[5]
- Molecular Formula: $\text{C}_8^{13}\text{C}_4\text{H}_{20}\text{N}_2\text{O}_7$ [5]
- Molecular Weight: 308.27 g/mol [5]

Principle of the Method

The quantitative analysis of 2,5-DOF in tobacco smoke is performed by spiking the sample with a known amount of 2,5-Deoxyfructosazine- $^{13}\text{C}_4$. The labeled internal standard is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. By using a mass spectrometer to differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), the concentration of 2,5-DOF can be accurately determined by measuring the ratio of the analyte's signal to that of the internal standard. This method effectively compensates for any analyte loss during sample processing and mitigates matrix-induced signal suppression or enhancement.

Application

This method is suitable for the quantitative analysis of 2,5-Deoxyfructosazine in mainstream and sidestream tobacco smoke from conventional cigarettes, as well as in the aerosol of electronic cigarettes and other tobacco products.

Experimental Protocols

1. Tobacco Smoke Collection

Mainstream tobacco smoke is collected using a standardized smoking machine.

- Apparatus: Linear or rotary smoking machine, Cambridge filter pads (CFPs), and appropriate sample collection vessels (e.g., impingers containing a suitable solvent).
- Smoking Regimen: A standardized smoking regimen, such as the ISO 3308 or Health Canada Intense (HCI) regimen, should be followed to ensure reproducibility.

- Procedure:
 - Condition cigarettes at 22 °C and 60% relative humidity for at least 48 hours prior to smoking.
 - Place a Cambridge filter pad in the filter holder of the smoking machine.
 - "Smoke" a predetermined number of cigarettes according to the chosen regimen, collecting the total particulate matter (TPM) on the CFP.
 - For the analysis of volatile and semi-volatile compounds, the gas phase passing through the CFP can be collected in impingers containing a trapping solution (e.g., methanol or a buffered solution).

2. Sample Preparation

- Materials:
 - Cambridge filter pad with collected TPM
 - 2,5-Deoxyfructosazine-¹³C₄ internal standard solution of known concentration
 - Extraction solvent (e.g., 90% water and 10% methanol)[6]
 - Vortex mixer
 - Centrifuge
 - Syringe filters (e.g., 0.45 µm PTFE)
- Procedure:
 - Carefully remove the CFP from the filter holder and place it in a labeled extraction vessel (e.g., a 50 mL polypropylene tube).
 - Add a precise volume of the extraction solvent to the vessel.

- Spike the sample with a known amount of the 2,5-Deoxyfructosazine- $^{13}\text{C}_4$ internal standard solution. The amount of internal standard should be chosen to be in the mid-range of the expected analyte concentration.
- Vortex the sample for 20-30 minutes to ensure complete extraction of the analyte and internal standard from the CFP.
- Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any solid particles.
- Filter the supernatant through a 0.45 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions (Example):
 - Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for the separation of polar compounds like 2,5-DOF.[\[6\]](#)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A gradient elution can be optimized to achieve good separation of 2,5-DOF from other matrix components.
 - Flow Rate: 0.3 - 0.5 mL/min
 - Injection Volume: 5 - 10 μL
 - Column Temperature: 40 $^{\circ}\text{C}$
- Mass Spectrometry Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for both 2,5-DOF and 2,5-Deoxyfructosazine-¹³C₄ need to be determined by infusing standard solutions of each compound into the mass spectrometer. The transitions with the highest intensity are typically chosen for quantification (quantifier) and a second transition for confirmation (qualifier).

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
2,5-Deoxyfructosazine	[To be determined]	[To be determined]	[To be determined]	[To be determined]
2,5-Deoxyfructosazine- ¹³ C ₄	[To be determined]	[To be determined]	[To be determined]	[To be determined]

4. Quantification

- Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of 2,5-DOF and a constant concentration of 2,5-Deoxyfructosazine-¹³C₄.
- Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression is then applied to the data points.
- Concentration Calculation: The concentration of 2,5-DOF in the tobacco smoke samples is determined by interpolating the peak area ratio of the sample from the calibration curve.

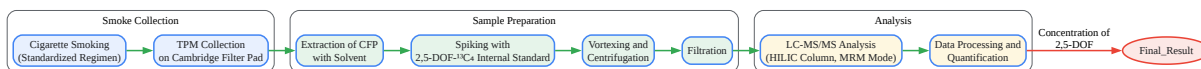
Data Presentation

Table 1: Example Quantitative Data for 2,5-Deoxyfructosazine in the Mainstream Smoke of Different Cigarette Types.

Cigarette Type	Smoking Regimen	2,5-Deoxyfructosazine (ng/cigarette)
Full Flavor	ISO 3308	[Example Data]
Light	ISO 3308	[Example Data]
Ultra-Light	ISO 3308	[Example Data]
Full Flavor	Health Canada Intense	[Example Data]
Light	Health Canada Intense	[Example Data]
Ultra-Light	Health Canada Intense	[Example Data]

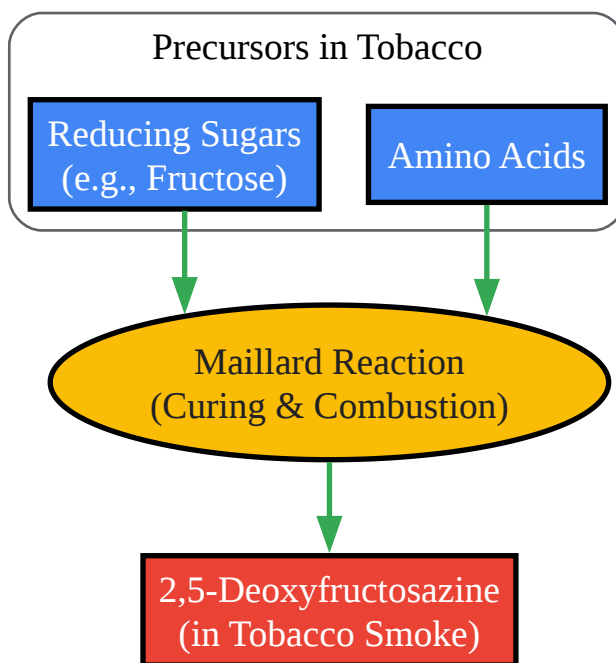
(Note: The above table is a template. Actual quantitative data would be populated from experimental results.)

Visualizations



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Caption: Workflow for the quantitative analysis of 2,5-Deoxyfructosazine in tobacco smoke.



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Caption: Formation of 2,5-Deoxyfructosazine via the Maillard reaction in tobacco.

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